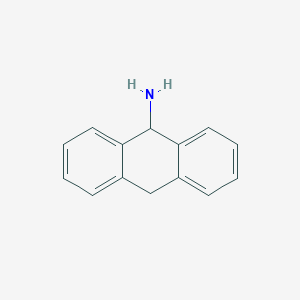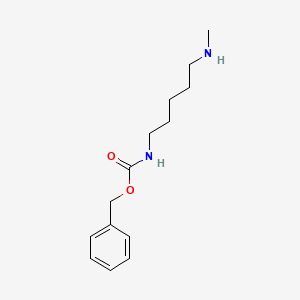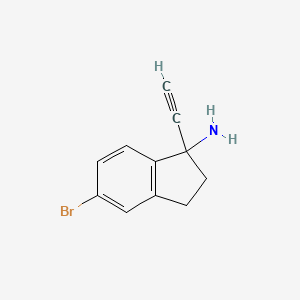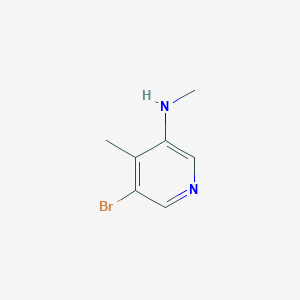
9,10-Dihydroanthracen-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dihydroanthracen-9-amine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of an amine group at the 9th position of the 9,10-dihydroanthracene structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracen-9-amine typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce anthracene to 9,10-dihydroanthracene . The subsequent introduction of the amine group can be achieved through various amination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes followed by amination. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound itself is a reduced form of anthracene and can be further reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium/ethanol or magnesium can be used for further reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Further reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
科学的研究の応用
9,10-Dihydroanthracen-9-amine has several applications in scientific research:
作用機序
The mechanism of action of 9,10-Dihydroanthracen-9-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, affecting biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as its role in antimicrobial or anticancer activities .
類似化合物との比較
- **9,
特性
分子式 |
C14H13N |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
9,10-dihydroanthracen-9-amine |
InChI |
InChI=1S/C14H13N/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9,15H2 |
InChIキー |
BYDPSHUZBXOTOM-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)
![{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13478230.png)







![ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13478282.png)

![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)
